2-メチル-3-ニトロベンゾニトリル

概要

説明

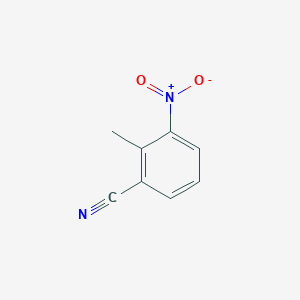

2-Methyl-3-nitrobenzonitrile is an aralkyl nitrile . It is formed by nitration of o-toluonitrile with NO2+ BF4- .

Synthesis Analysis

The synthesis of 2-Methyl-3-nitrobenzonitrile involves the nitration of o-toluonitrile with NO2+ BF4- . Another synthetic route involves the reaction of 1-Bromo-2-methylbenzene with Ethyl cyanoacetate .Molecular Structure Analysis

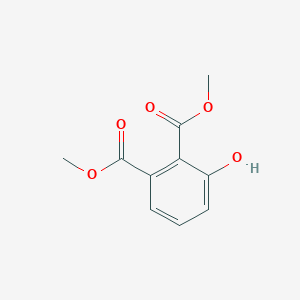

The molecular structure of 2-Methyl-3-nitrobenzonitrile is stabilized by van der Waals interactions . The molecular formula is C8H6N2O2 .Chemical Reactions Analysis

2-Methyl-3-nitrobenzonitrile is formed by nitration of o-toluonitrile with NO2+ BF4- . The reaction involves the substitution of a hydrogen atom on the benzene ring with a nitro group.Physical And Chemical Properties Analysis

2-Methyl-3-nitrobenzonitrile has a molecular weight of 162.15 g/mol . It has a density of 1.3±0.1 g/cm3 . The boiling point is 269.8±28.0 °C at 760 mmHg . The flash point is 117.0±24.0 °C .科学的研究の応用

結晶学

2-メチル-3-ニトロベンゾニトリルは、ファンデルワールス相互作用による結晶構造の安定化を研究するために結晶学で使用されてきました . 分子の幾何学と電子構造を分析することで、結晶格子の形成と安定性に影響を与える分子間力を理解することができます。

有機合成

この化合物は有機合成の中間体として役立ちます . テトラゾールなどのさまざまな複素環式化合物を調製するために使用できます。テトラゾールは、医薬品や農薬に用途があります。分子中のニトロ基は、さらなる化学変換のための反応部位を提供します。

計算化学

計算化学では、2-メチル-3-ニトロベンゾニトリルは、分子動力学をモデル化およびシミュレートするために使用されます . Amber や GROMACS などのプログラムは、この化合物を用いて量子化学計算を実行し、研究者はさまざまな環境における分子の挙動を予測することができます。

光異性化研究

この化合物の誘導体は、光異性化特性について研究されています . この分野の研究では、光にさらされるとこれらの化合物が可逆的に色を変えることを調べています。これは、スマートウィンドウや光学データストレージデバイスの開発に潜在的な用途があります。

医薬品化学

2-メチル-3-ニトロベンゾニトリルは、医薬品化学において貴重な研究用化学物質です . 生物活性を持つ化合物を合成するために使用でき、新しい治療薬の発見を支援します。

材料科学

ニトロベンゾニトリル誘導体は、材料科学における用途について調査されています . これらは、高度なセンサーや電子デバイスの作成に不可欠な特定の光学または電子特性を持つ新しい材料の開発に貢献できます。

Safety and Hazards

作用機序

Target of Action

Benzonitrile derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .

Mode of Action

Without specific studies on 2-Methyl-3-nitrobenzonitrile, it’s difficult to determine its exact mode of action. Nitriles, in general, can undergo various reactions, including nucleophilic substitution and reduction .

生化学分析

Biochemical Properties

2-Methyl-3-nitrobenzonitrile plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates . These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules. Additionally, 2-Methyl-3-nitrobenzonitrile can undergo nucleophilic substitution reactions, which are facilitated by the electron-withdrawing effects of the nitro and nitrile groups .

Cellular Effects

The effects of 2-Methyl-3-nitrobenzonitrile on cells are multifaceted. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the activity of certain kinases, leading to alterations in phosphorylation states and downstream signaling events . Furthermore, 2-Methyl-3-nitrobenzonitrile can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-Methyl-3-nitrobenzonitrile exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to active sites of enzymes, leading to enzyme inhibition or activation . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, 2-Methyl-3-nitrobenzonitrile can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3-nitrobenzonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-3-nitrobenzonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 2-Methyl-3-nitrobenzonitrile in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 2-Methyl-3-nitrobenzonitrile vary with different dosages in animal models. At low doses, the compound may exert minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as cellular toxicity and organ damage, have been reported at high doses of 2-Methyl-3-nitrobenzonitrile .

Metabolic Pathways

2-Methyl-3-nitrobenzonitrile is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, 2-Methyl-3-nitrobenzonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in specific cellular compartments. The distribution of 2-Methyl-3-nitrobenzonitrile can affect its overall biological activity and the extent of its effects on cellular processes .

Subcellular Localization

The subcellular localization of 2-Methyl-3-nitrobenzonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

特性

IUPAC Name |

2-methyl-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFQRHBFTRLIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502326 | |

| Record name | 2-Methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71516-35-3 | |

| Record name | 2-Methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of 2-Methyl-3-nitrobenzonitrile molecules within its crystal structure?

A1: The crystal structure of 2-Methyl-3-nitrobenzonitrile reveals two independent molecules per asymmetric unit. These molecules are not perfectly planar; their aromatic rings are slightly tilted with respect to each other, forming a dihedral angle of 1.68° []. Additionally, each molecule exhibits intramolecular C—H⋯O hydrogen bonds, leading to the formation of two six-membered rings with distinct conformations: one adopts an envelope shape while the other takes on a twisted conformation []. Furthermore, the molecules are connected through intermolecular C—H⋯O hydrogen bonds, and π–π interactions are observed between the benzene rings with centroid–centroid distances of 3.752 Å and 3.874 Å [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)

![2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1315021.png)